6,10-Dodecadien-1-ol, 3,7,11-trimethyl-

Descripción

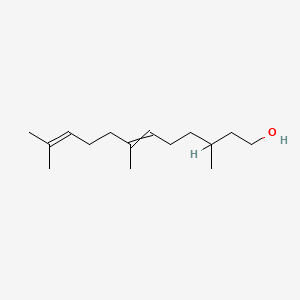

Structure

3D Structure

Propiedades

IUPAC Name |

3,7,11-trimethyldodeca-6,10-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOOFOPLSIWRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885954 | |

| Record name | 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Floral, fruity aroma | |

| Record name | (+\/-)-Dihydrofarnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in DMSO and acetone, Soluble (in ethanol) | |

| Record name | (+\/-)-Dihydrofarnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.873 | |

| Record name | (+\/-)-Dihydrofarnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51411-24-6 | |

| Record name | 3,7,11-Trimethyl-6,10-dodecadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-Dodecadien-1-ol, 3,7,11-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-Dihydrofarnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemical Considerations and Isomerism of 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol

Elucidation of Geometric Isomerism (e.g., (E)- and (Z)- Configurations)

The presence of two carbon-carbon double bonds at positions 6 and 10 in the dodecadien-1-ol backbone is the source of its geometric isomerism. Each double bond can exist in either an (E) (entgegen or trans) or a (Z) (zusammen or cis) configuration, depending on the spatial arrangement of the substituents attached to the double-bonded carbons.

This leads to the possibility of four distinct geometric isomers:

(6E, 10E)-3,7,11-trimethyldodeca-6,10-dien-1-ol

(6E, 10Z)-3,7,11-trimethyldodeca-6,10-dien-1-ol

(6Z, 10E)-3,7,11-trimethyldodeca-6,10-dien-1-ol

(6Z, 10Z)-3,7,11-trimethyldodeca-6,10-dien-1-ol

Analysis of Chiral Centers and Enantiomeric Forms

In addition to geometric isomerism, 3,7,11-trimethyldodeca-6,10-dien-1-ol also exhibits optical isomerism due to the presence of a chiral center at the carbon atom at position 3. A chiral center is a carbon atom that is attached to four different substituent groups. In this case, the C3 carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a propyl group, and a longer carbon chain.

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- (from the Latin rectus, meaning right) and (S)- (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog priority rules.

The two enantiomeric forms are:

(R)-3,7,11-trimethyldodeca-6,10-dien-1-ol

(S)-3,7,11-trimethyldodeca-6,10-dien-1-ol

Enantiomers possess identical physical and chemical properties in an achiral environment. However, they can exhibit markedly different biological activities due to the stereospecific nature of biological receptors, which are themselves chiral. The existence of stereoisomers such as (3S,6E)- 3,7,11-trimethyldodeca-6,10-dien-1-ol has been noted in chemical databases.

Characterization of Diastereomeric Mixtures and Pure Stereoisomers

The combination of two sites of geometric isomerism and one chiral center results in a total of 2 x 2 x 2 = 8 possible stereoisomers for 3,7,11-trimethyldodeca-6,10-dien-1-ol. These stereoisomers are related to each other as either enantiomers or diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For example, (3R, 6E, 10E)- and (3S, 6E, 10Z)-3,7,11-trimethyldodeca-6,10-dien-1-ol are diastereomers.

The synthesis of this compound often results in a mixture of these stereoisomers. The separation and characterization of the individual, pure stereoisomers are crucial for understanding their specific biological roles. This is typically achieved through advanced chromatographic techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can separate molecules based on their subtle differences in three-dimensional structure.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate the precise stereochemistry of the isolated isomers.

Influence of Stereochemistry on Biological Recognition and Interaction in Non-Human Systems

The stereochemistry of 3,7,11-trimethyldodeca-6,10-dien-1-ol and related compounds is of paramount importance in the realm of chemical ecology, particularly in the communication systems of insects. Many insects utilize highly specific stereoisomers of volatile organic compounds as pheromones for processes such as mating, aggregation, and trail-following.

The insect's olfactory receptors are protein-based and are inherently chiral. This chirality allows them to differentiate between different stereoisomers of a signaling molecule with a high degree of specificity, often likened to a lock-and-key mechanism. Consequently, only one specific stereoisomer may be biologically active, while others may be inactive or even inhibitory.

While direct research on the specific biological activity of each stereoisomer of 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- is not extensively documented in the provided search results, the principle of stereospecificity in insect chemical communication is well-established. For instance, in many moth species, the precise ratio of (E) and (Z) isomers of a pheromone is critical for eliciting a behavioral response. Similarly, the enantiomeric form of a pheromone can determine its function, with one enantiomer being an attractant and the other being a repellent or inactive.

The study of such structure-activity relationships is crucial for the development of species-specific and environmentally benign pest management strategies that utilize synthetic pheromones to disrupt insect mating or attract them to traps.

Chemical Synthesis and Advanced Synthetic Transformations of 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol

Development of Total Synthesis Methodologies

The complete synthesis of sesquiterpenoids like 3,7,11-trimethyldodeca-6,10-dien-1-ol from simple, achiral starting materials represents a significant challenge in organic chemistry, demanding precise control over skeletal construction and stereochemistry.

The structure of 3,7,11-trimethyldodeca-6,10-dien-1-ol contains two trisubstituted double bonds and a stereocenter at the C3 position, making stereocontrol a key aspect of its synthesis. The synthesis of specific enantiomers, such as (+)- and (-)-3,7,11-trimethyl-6-trans,10-dodecadien-1-ol, has been reported, highlighting the feasibility of asymmetric approaches. pherobase.com

General strategies for the stereoselective synthesis of such acyclic terpenes often involve a convergent approach, where smaller, stereodefined fragments are coupled together. Key reactions in these synthetic routes can include:

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations: These reactions are instrumental in forming carbon-carbon double bonds with a high degree of stereocontrol (either E- or Z-selectivity) by carefully choosing the reagents and reaction conditions.

Asymmetric Alkylation/Addition: Introduction of the methyl group at the C3 position can be achieved through the asymmetric alkylation of a suitable enolate or the asymmetric addition of an organometallic reagent to a prochiral ketone.

Enzymatic Resolutions: Kinetic resolution of a racemic intermediate, often the alcohol itself or a precursor, using enzymes like lipases can effectively separate the enantiomers, providing access to optically pure material.

Modern catalytic methods offer powerful tools for constructing complex molecules like sesquiterpenoids. While specific literature on the total synthesis of 3,7,11-trimethyldodeca-6,10-dien-1-ol using these methods is sparse, established catalytic reactions for terpene synthesis are highly applicable.

Palladium-catalyzed cross-coupling reactions, for instance, are a mainstay in the formation of the 1,5-diene motifs present in many terpenes. The coupling of an appropriate homoallylic organozinc reagent with an alkenyl halide can be used to construct the carbon backbone of the target molecule. Such methods are known for their high efficiency and selectivity in the synthesis of related compounds like farnesol (B120207).

Utilization of Precursors and Starting Materials (e.g., Farnesol Hydrogenation)

The most direct and widely utilized method for preparing 3,7,11-trimethyldodeca-6,10-dien-1-ol is through the selective modification of a readily available precursor, farnesol. cymitquimica.com Farnesol is a structurally similar sesquiterpenoid that possesses an additional double bond at the C2-C3 position, conjugated to the primary alcohol. The synthesis of 2,3-dihydrofarnesol is therefore a challenge in chemoselective hydrogenation.

The goal is to reduce the α,β-unsaturated C2=C3 double bond while leaving the isolated C6=C7 and C10=C11 double bonds untouched. This selective transformation can be achieved using specific catalytic systems. Research has shown that ruthenium-diphosphine catalysts are particularly effective for the selective hydrogenation of the double bond within an allylic alcohol moiety, without affecting other unfunctionalized C=C bonds in the molecule. scite.ai This selectivity arises from the catalyst's ability to coordinate to the hydroxyl group, directing the hydrogenation to the proximate double bond. In contrast, iridium-based catalysts tend to hydrogenate the more substituted, unfunctionalized double bonds, which can be used to produce fully saturated analogs. scite.ai

| Catalyst System | Target Double Bond | Primary Product | Reference |

|---|---|---|---|

| Ruthenium-diphosphine complexes (e.g., Ru-BINAP) | C2=C3 (allylic) | 3,7,11-Trimethyldodeca-6,10-dien-1-ol | scite.ai |

| Iridium-pyridylphosphine complexes | C6=C7 and C10=C11 (unfunctionalized) | Hexahydrofarnesol (from further reduction) | scite.ai |

Derivatization Reactions and Analog Generation

Derivatization of 3,7,11-trimethyldodeca-6,10-dien-1-ol is crucial for creating analogs with potentially different biological activities or physicochemical properties. The primary alcohol functional group is the main site for such transformations.

The primary alcohol of 3,7,11-trimethyldodeca-6,10-dien-1-ol can be readily converted into a variety of ester derivatives. This is typically accomplished through standard esterification protocols. For example, reaction with an acid anhydride (like acetic anhydride) in the presence of a base (like pyridine or triethylamine) or a catalyst (like DMAP) yields the corresponding acetate (B1210297) ester. Alternatively, using a more reactive acyl halide (e.g., acetyl chloride) with a non-nucleophilic base can also afford the desired ester. This process is analogous to the well-documented synthesis of farnesyl acetate from farnesol.

The chemical structure of 3,7,11-trimethyldodeca-6,10-dien-1-ol allows for the generation of both oxidized and reduced analogs.

Oxidized Analogs: Selective oxidation of the primary alcohol can yield the corresponding aldehyde, (6E)-3,7,11-trimethyldodeca-6,10-dienal. thegoodscentscompany.com Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are commonly employed for this transformation, as they are known to oxidize primary allylic alcohols to aldehydes without affecting the double bonds. Further oxidation under stronger conditions, for example using Jones reagent (CrO₃/H₂SO₄), would lead to the corresponding carboxylic acid.

Reduced Analogs: Further reduction of the remaining two double bonds in 3,7,11-trimethyldodeca-6,10-dien-1-ol yields the fully saturated alcohol, 3,7,11-trimethyldodecan-1-ol, also known as hexahydrofarnesol. scite.ai This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. As mentioned previously, specific iridium catalysts can also be used for this purpose. scite.ai

| Analog Name | Chemical Structure Modification | Molecular Formula |

|---|---|---|

| (6E)-3,7,11-Trimethyldodeca-6,10-dienal | Oxidation of primary alcohol to aldehyde | C₁₅H₂₆O |

| 3,7,11-Trimethyldodecan-1-ol (Hexahydrofarnesol) | Reduction of C6=C7 and C10=C11 double bonds | C₁₅H₃₂O |

| 3,7,11-Trimethyldodeca-6,10-dien-1-yl acetate | Esterification of primary alcohol with acetic acid | C₁₇H₃₀O₂ |

Structural Modifications for Exploring Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and materials science, providing critical insights into how the chemical structure of a compound influences its biological activity or physical properties. 3,7,11-Trimethyldodeca-6,10-dien-1-ol, also known as 2,3-dihydrofarnesol, has served as a scaffold for such investigations, particularly in the quest for new therapeutic agents.

Research has demonstrated that 2,3-dihydrofarnesol possesses inherent antimicrobial and antifungal properties. This has prompted further investigation into how modifications to its structure might enhance this activity. While comprehensive SAR studies on a wide array of its derivatives are still emerging, the foundational knowledge of its biological activity provides a strong impetus for the synthesis of analogs.

Key areas for structural modification to probe SAR include:

Alterations to the Hydroxyl Group: The primary alcohol functionality is a prime site for modification. Esterification or etherification can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can significantly impact its interaction with biological targets.

Modifications of the Alkene Moieties: The two double bonds within the carbon chain are susceptible to a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation. These modifications alter the molecule's shape, rigidity, and electronic properties.

Changes to the Carbon Skeleton: Shortening, lengthening, or branching of the carbon chain can provide insights into the spatial requirements for biological activity.

The data from such studies, often presented in tabular format, allows for a systematic comparison of the biological or physical effects of these structural changes.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of 3,7,11-Trimethyldodeca-6,10-dien-1-ol

| Compound | Modification | Biological Activity (e.g., MIC µg/mL) |

| 3,7,11-Trimethyldodeca-6,10-dien-1-ol | Parent Compound | X |

| Analog 1 | Esterification of the hydroxyl group | Y |

| Analog 2 | Epoxidation of the C6-C7 double bond | Z |

| Analog 3 | Hydrogenation of the C10-C11 double bond | A |

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 3,7,11-trimethyldodeca-6,10-dien-1-ol extends beyond its own intrinsic properties; it serves as a valuable chiral building block, or synthon, in the total synthesis of more complex natural products and other target molecules. Its defined stereochemistry and multiple functional groups make it an attractive starting material for constructing intricate molecular architectures.

The synthetic utility of this sesquiterpenoid alcohol is rooted in several key features:

Chiral Pool Starting Material: The enantiomerically pure forms of 3,7,11-trimethyldodeca-6,10-dien-1-ol can be accessed through stereoselective synthesis, such as the asymmetric hydrogenation of farnesol. This provides a source of chirality that can be transferred to the target molecule, a crucial aspect in the synthesis of many biologically active compounds.

Versatile Functional Groups: The primary alcohol and the two olefinic bonds offer multiple handles for a wide range of chemical transformations. The alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The double bonds can participate in various addition reactions, cyclizations, and metathesis reactions.

While specific, documented total syntheses commencing from 3,7,11-trimethyldodeca-6,10-dien-1-ol are not yet widely reported in mainstream literature, its structural relationship to other important isoprenoids like farnesol suggests its potential in the synthesis of a variety of complex natural products, including other sesquiterpenes, diterpenes, and meroterpenoids. The principles of retrosynthetic analysis identify it as a logical precursor for fragments of larger, more elaborate molecular targets.

The development of novel synthetic methodologies continues to expand the toolkit available to organic chemists, and it is anticipated that the role of 3,7,11-trimethyldodeca-6,10-dien-1-ol as a key intermediate in complex molecule synthesis will become increasingly prominent.

Biosynthetic Pathways and Metabolic Intermediacy of 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol in Non Human Biological Systems

Integration within the Isoprenoid Biosynthesis Pathway

All terpenoids, including 3,7,11-trimethyldodeca-6,10-dien-1-ol, originate from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). jst.go.jpnih.gov Organisms utilize two primary and ancient pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. pnas.orgnih.gov

The MVA pathway , which operates in the cytosol of plants, as well as in animals, fungi, and archaea, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is subsequently reduced to mevalonic acid (MVA) and then converted to IPP through a series of phosphorylation and decarboxylation reactions. nih.govnih.gov

The MEP pathway , found in most bacteria, green algae, and in the plastids of higher plants, starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of subsequent reactions converts DXP into both IPP and DMAPP. nih.gov

Once formed, IPP and DMAPP are sequentially condensed in head-to-tail fashion by prenyltransferase enzymes. The condensation of one molecule of DMAPP with two molecules of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP). nih.govnih.gov FPP is the universal and direct precursor for the biosynthesis of all sesquiterpenoids, including the parent structure of 3,7,11-trimethyldodeca-6,10-dien-1-ol. nih.govnih.gov

Table 1: Key Pathways for Isoprenoid Precursor Biosynthesis

| Pathway | Starting Materials | Key Intermediates | Final Products | Cellular Location (Examples) | Key Enzymes |

|---|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Acetyl-CoA (x3) | HMG-CoA, Mevalonic Acid (MVA) | IPP, DMAPP | Cytosol (Plants, Fungi, Animals) | HMG-CoA synthase, HMG-CoA reductase |

| MEP Pathway | Pyruvate, Glyceraldehyde-3-P | 1-deoxy-D-xylulose 5-phosphate (DXP), MEP | IPP, DMAPP | Plastids (Plants), Bacteria | DXP synthase (DXS), DXP reductoisomerase (DXR) |

Enzymatic Transformations and Biosynthetic Routes in Plants

In plants, the FPP generated in the cytosol is the launchpad for a vast array of sesquiterpenoids. The biosynthesis of a specific alcohol like 3,7,11-trimethyldodeca-6,10-dien-1-ol involves a two-stage enzymatic process.

First, a terpene synthase (TPS) , also known as a sesquiterpene synthase (STS), catalyzes the conversion of FPP into a specific sesquiterpene hydrocarbon backbone. nih.gov These enzymes are often multi-product, generating a variety of linear or cyclic structures from the single FPP precursor. tandfonline.com For an acyclic alcohol like the subject compound, FPP would first be dephosphorylated to an alcohol, such as farnesol (B120207). For instance, cell-free extracts from orange flavedo have been shown to convert geranyl pyrophosphate and IPP into isomers of farnesol. uchile.cl

Second, the initial hydrocarbon or alcohol scaffold is modified by tailoring enzymes , most commonly cytochrome P450 monooxygenases (CYPs). tandfonline.com These enzymes introduce hydroxyl groups (-OH) onto the terpene backbone with high regio- and stereospecificity. nih.gov The formation of 3,7,11-trimethyldodeca-6,10-dien-1-ol from a precursor like farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol) would necessitate an additional step: the selective reduction of one of the double bonds, a reaction likely catalyzed by a specific reductase enzyme.

Table 2: Key Plant Enzymes in Sesquiterpenoid Alcohol Biosynthesis

| Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|

| Sesquiterpene Synthase (STS) | Converts FPP to various C15 hydrocarbon skeletons or alcohols. | Farnesyl Pyrophosphate (FPP) | Germacrene A, Farnesol |

| Cytochrome P450 (CYP) | Hydroxylates the terpene backbone to create alcohols. tandfonline.com | Sesquiterpene olefins | Sesquiterpenols |

| Reductase | Reduces double bonds to create saturated or partially saturated structures. | Unsaturated sesquiterpenoid | Saturated/partially saturated sesquiterpenoid |

Biosynthesis in Microorganisms and Fungi

Fungi and other microorganisms are exceptionally prolific producers of terpenoids, including a rich diversity of sesquiterpenoids. nih.govnih.govumn.edu The biosynthetic logic mirrors that in plants, with the MVA pathway providing the FPP precursor. nih.gov

Fungal Sesquiterpene Synthases (STSs) : Fungi possess a vast arsenal (B13267) of STSs that convert FPP into hundreds of different sesquiterpene scaffolds. nih.govresearchgate.net These enzymes are responsible for the initial cyclization or rearrangement of FPP. nih.gov Genome mining has become a powerful tool for discovering novel fungal STSs and the unique compounds they produce. rsc.orgmdpi.com

Tailoring Enzymes : Following the action of STSs, the resulting hydrocarbon structures are functionalized by a suite of tailoring enzymes. As in plants, cytochrome P450s play a critical role in oxidation and hydroxylation. rsc.org Other modifying enzymes include flavin-dependent monooxygenases and various transferases that add to the structural complexity. nih.govrsc.org

The production of 3,7,11-trimethyldodeca-6,10-dien-1-ol in a microbial system would follow this same pattern: an STS would generate a C15 acyclic alcohol precursor from FPP, which could then be modified by a reductase to yield the final dienol structure. The modular nature of these pathways makes microorganisms attractive targets for metabolic engineering to produce high-value terpenoids. mdpi.com

Table 3: Fungal Enzymes in Sesquiterpenoid Biosynthesis

| Enzyme/System | Organism Example | Function | Reference |

|---|---|---|---|

| Trichodiene Synthase-like STSs | Various Fungi | A specific family of fungal STSs that produce diverse, often complex, cyclic sesquiterpenes. | mdpi.com |

| Sesquiterpene Synthases (STSs) | Lignosus rhinocerus (Tiger Milk Mushroom) | Heterologous expression showed STSs produce dozens of sesquiterpenes from FPP. | nih.gov |

| P450 Monooxygenases | Ascomycota and Basidiomycota | Modify the initial terpene scaffold through oxidation/hydroxylation. | nih.gov |

Metabolic Fate and Biotransformation in Invertebrate Systems

In invertebrates, particularly insects, farnesol and its derivatives are key metabolic intermediates, most notably in the biosynthesis of juvenile hormones (JH). nih.gov Juvenile hormones are sesquiterpenoids that regulate critical life processes such as development and reproduction. psu.edu The metabolism of farnesol-like compounds in insects represents a primary biotransformation pathway.

The key metabolic steps involve a two-part oxidation of farnesol:

Farnesol to Farnesal : Farnesol is first oxidized to the corresponding aldehyde, farnesal. This reaction is catalyzed by a specific NADP+-dependent farnesol dehydrogenase or, in some cases, an oxygen-dependent alcohol oxidase. nih.govresearchgate.netpnas.org

Farnesal to Farnesoic Acid : Farnesal is subsequently oxidized to farnesoic acid. pnas.org

This oxidation cascade is a critical regulatory point in the JH biosynthetic pathway. pnas.org Therefore, if an insect were to encounter 3,7,11-trimethyldodeca-6,10-dien-1-ol, it is plausible that its metabolic fate would involve similar enzymatic oxidation at the alcohol group, converting it first to an aldehyde and then to a carboxylic acid, mirroring the well-established pathway for farnesol.

Table 4: Farnesol Metabolism in Insects

| Transformation | Substrate | Product | Enzyme | Organism Example |

|---|---|---|---|---|

| Oxidation | Farnesol | Farnesal | Farnesol Dehydrogenase / Alcohol Oxidase | Manduca sexta (Tobacco Hornworm), Aedes aegypti (Mosquito) |

| Oxidation | Farnesal | Farnesoic Acid | Farnesal Dehydrogenase | Manduca sexta (Tobacco Hornworm) |

Chemoenzymatic Approaches to Biosynthesis and Structural Diversification

Chemoenzymatic synthesis combines the precision of biocatalysis with the flexibility of traditional chemical methods to produce natural products and their analogs. nih.gov This approach has emerged as a powerful strategy for generating novel terpenoids, including diversified structures based on the 3,7,11-trimethyldodeca-6,10-dien-1-ol scaffold. nih.govresearchgate.net

The core principle involves synthesizing a modified precursor molecule chemically and then using a purified enzyme, typically a terpene synthase, to convert it into a complex product. researchgate.net For example, chemically synthesized analogs of FPP can be fed to promiscuous STSs, which can accept these non-natural substrates and convert them into novel sesquiterpenoids. nih.govresearchgate.net This modular approach offers a scalable route to compounds that are difficult to produce through purely chemical synthesis or biological extraction. nih.govnih.gov It allows for the creation of structural diversity by altering the precursor, the enzyme, or both, providing access to new chemical entities for various applications. researchgate.netiupac.org

Table 5: Principles of Chemoenzymatic Terpene Synthesis

| Step | Method | Description | Advantage |

|---|---|---|---|

| Precursor Synthesis | Chemical Synthesis | Creation of natural or modified prenyl diphosphate precursors (e.g., FPP analogs). researchgate.net | Allows for the introduction of unnatural functionalities (e.g., heteroatoms, modified chains). nih.govcardiff.ac.uk |

| Biocatalytic Conversion | Enzymatic Reaction | Use of a purified terpene synthase (or other enzyme) to transform the precursor. nih.gov | High regio- and stereoselectivity, complex transformations in a single step. iupac.orgrsc.org |

| Product Generation | Isolation & Characterization | Purification of the novel terpenoid product. | Access to structurally diverse and non-natural compounds. researchgate.net |

An in-depth look at the biological and ecological roles of the chemical compound 3,7,11-Trimethyldodeca-6,10-dien-1-ol reveals its significance in the natural world. This sesquiterpenoid alcohol is a key player in the chemical communication systems of various organisms, influencing behaviors and interactions. This article explores its occurrence in nature and its multifaceted functions as a semiochemical, shaping the ecological landscape.

Advanced Analytical Characterization Methodologies for 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation of the isomeric forms of 3,7,11-trimethyldodeca-6,10-dien-1-ol, which often occur as mixtures in natural extracts and synthetic preparations.

Gas Chromatography (GC) Applications and Retention Index Analysis

Gas chromatography (GC) is a powerful tool for the separation and analysis of volatile compounds like 3,7,11-trimethyldodeca-6,10-dien-1-ol and its isomers, often referred to by the common name farnesol (B120207). The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. A key parameter in GC for compound identification is the retention index (RI), which normalizes retention times relative to a series of n-alkanes. sigmaaldrich.com The use of retention indices can significantly improve the accuracy of compound identification, especially when dealing with isomers that may have very similar mass spectra. nih.govnih.govnist.gov

Different isomers of farnesol exhibit distinct retention indices on various GC columns, which allows for their differentiation. nih.gov For instance, the (E,E)-isomer has been reported to have the longest retention time among the four common isomers. tandfonline.com The retention index is influenced by factors such as the stationary phase polarity and the temperature program of the GC analysis. nih.govmdpi.com Non-polar columns like those with dimethyl polysiloxane stationary phases and polar columns such as those with polyethylene (B3416737) glycol phases are commonly used. nist.gov

Below is a table summarizing the Kovats Retention Index (I) values for different isomers of 3,7,11-trimethyldodeca-6,10-dien-1-ol on various GC columns.

Table 1: Kovats Retention Indices for Isomers of 3,7,11-Trimethyldodeca-6,10-dien-1-ol

| Isomer | Column Type | Kovats Retention Index (I) | Reference |

|---|---|---|---|

| (Z,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol | DB-1 | 1744 | pherobase.com |

| (Z,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol | DB-5 | 1697 | pherobase.com |

| (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol | DB-5 | 1722 | pherobase.com |

| (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol | DB-Wax | 2371 | pherobase.com |

| (E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol (Nerolidol) | DB-5 | 1560 | pherobase.com |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and, particularly, the preparative separation of the isomers of 3,7,11-trimethyldodeca-6,10-dien-1-ol. tandfonline.com Unlike GC, HPLC is not limited by the volatility of the compound and can be readily scaled up for the isolation of larger quantities of pure isomers. tandfonline.com

A preparative HPLC method has been developed for the efficient separation of the 2E,6E- and 2Z,6E-isomers of farnesol. tandfonline.comtandfonline.com This procedure simplifies the isolation of the desired isomer on a larger scale, which is often required for further studies or applications. tandfonline.comtandfonline.com The separation is typically achieved using a silica (B1680970) column with a mobile phase consisting of a mixture of solvents like 2,2,4-trimethylpentane. tandfonline.com Reverse-phase (RP) HPLC methods have also been developed, using mobile phases such as acetonitrile (B52724) and water, which are compatible with mass spectrometry detection when a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 3,7,11-trimethyldodeca-6,10-dien-1-ol, including the connectivity of atoms, the nature of functional groups, and the stereochemistry of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organic molecules. For a complex molecule with multiple stereoisomers like 3,7,11-trimethyldodeca-6,10-dien-1-ol, advanced NMR techniques, particularly Carbon-13 NMR (¹³C NMR), are invaluable for stereochemical assignment. researchgate.netresearchgate.net

The chemical shifts in ¹³C NMR spectra are highly sensitive to the stereochemistry of the double bonds at the C-2 and C-6 positions. researchgate.net By analyzing the ¹³C NMR spectra, it is possible to differentiate between the various isomers and identify them within complex mixtures like essential oils. researchgate.netresearchgate.net The assignment of carbon chemical shifts can be aided by the use of lanthanide shift reagents, which induce shifts in the NMR signals proportional to their distance from a coordinating functional group, in this case, the hydroxyl group. researchgate.net This allows for the unambiguous assignment of resonances, even for structurally similar carbons within the molecule. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Farnesol

| Atom No. | Chemical Shift (ppm) | Reference |

|---|---|---|

| 2 | 131.70 | hmdb.ca |

| 3 | 137.10 | hmdb.ca |

| 7 | 135.45 | hmdb.ca |

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a molecule. When coupled with a separation technique like GC (GC-MS), it provides a powerful tool for identifying components in a mixture. nist.gov While the mass spectra of farnesol isomers can be very similar, detailed analysis of the fragmentation patterns can sometimes aid in their differentiation. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a well-established technique for the identification of functional groups within a molecule. The IR spectrum of 3,7,11-trimethyldodeca-6,10-dien-1-ol provides clear evidence for its key functional groups. chemicalbook.comnist.gov The absorption of infrared radiation corresponds to specific molecular vibrations, and these vibrations are characteristic of particular bonds and functional groups. wiley.com

The most prominent features in the IR spectrum of farnesol are the absorptions corresponding to the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The absorptions in the region of 1650-1680 cm⁻¹ are attributed to the C=C stretching vibrations of the double bonds. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 3,7,11-Trimethyldodeca-6,10-dien-1-ol

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | chemicalbook.com |

| Alkene (C=C) | C=C Stretch | 1650-1680 | chemicalbook.com |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | chemicalbook.com |

Hyphenated Analytical Techniques (e.g., GC-MS) in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 3,7,11-trimethyldodeca-6,10-dien-1-ol within complex mixtures. nih.gov This hyphenated technique synergistically combines the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.

The analysis of 3,7,11-trimethyldodeca-6,10-dien-1-ol in complex matrices, such as insect pheromone glands, plant extracts, or environmental samples, presents considerable challenges due to the low concentrations of the analyte and the presence of interfering substances. gcms.czcdc.gov Effective sample preparation is paramount to isolate the target compound and minimize matrix effects. Common techniques include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). gcms.czresearchgate.net SPME, in particular, is a solvent-free method well-suited for volatile compounds, where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample to adsorb the analytes. mdpi.com

Once extracted, the sample is introduced into the GC system. A capillary column, often with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane, is typically used for the separation of sesquiterpenoids. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

The eluted compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for its identification by comparison with spectral libraries such as the NIST Mass Spectral Library. nist.govnist.govnist.govnist.gov For enhanced selectivity and sensitivity, especially in very complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. srce.hr In this setup, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection. srce.hr

Table 1: Illustrative GC-MS Parameters for the Analysis of Sesquiterpenoids

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 8890 GC system or similar gcms.cz |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | Agilent 7000D GC/MS Triple Quadrupole or similar gcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Mode | Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |

Note: These are general parameters and may require optimization for specific applications.

Quantitative Analysis Methods in Biological and Environmental Samples

The quantification of 3,7,11-trimethyldodeca-6,10-dien-1-ol in biological and environmental samples is crucial for understanding its ecological role and distribution. GC-MS is the method of choice for this purpose, offering the necessary sensitivity and selectivity. mdpi.com Method validation is a critical step to ensure the reliability of the quantitative data.

Validation of a quantitative method typically involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govsrce.hrbrieflands.com Linearity is established by analyzing a series of standard solutions of the analyte at different concentrations to generate a calibration curve. nih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. nih.gov Precision, a measure of the method's repeatability, is assessed by analyzing multiple replicates of a sample and is typically expressed as the relative standard deviation (RSD). srce.hr

While specific quantitative data for 3,7,11-trimethyldodeca-6,10-dien-1-ol is limited in publicly available literature, the following table provides an illustrative example of method validation parameters based on published data for structurally similar sesquiterpenes. nih.govmdpi.com

Table 2: Illustrative Method Validation Parameters for the Quantitative Analysis of a Sesquiterpenoid using GC-MS

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | mdpi.com |

| Limit of Detection (LOD) | 0.003 - 0.05 µg L⁻¹ | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.01 - 0.15 µg L⁻¹ | nih.govmdpi.com |

| Accuracy (Recovery %) | 74.71% - 88.31% | nih.gov |

| Precision (RSD %) | < 10% | nih.gov |

Disclaimer: These values are illustrative and based on the analysis of other sesquiterpenes. Actual values for 3,7,11-trimethyldodeca-6,10-dien-1-ol may vary and would require specific experimental determination.

Research findings on the occurrence of 3,7,11-trimethyldodeca-6,10-dien-1-ol are often part of broader studies on volatile organic compounds in various organisms or environments. For instance, it may be identified as a minor component in the pheromone blend of certain insects or as a volatile compound emitted from plants. The concentration of this compound can vary significantly depending on the biological matrix or environmental compartment.

Environmental Disposition and Ecotoxicological Implications of 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol

Environmental Fate Processes

The fate of a chemical in the environment is determined by a combination of transport and transformation processes. For 3,7,11-trimethyldodeca-6,10-dien-1-ol, these processes dictate its persistence and potential for exposure.

Biodegradation Pathways and Kinetics

3,7,11-trimethyldodeca-6,10-dien-1-ol is considered to be biodegradable. service.gov.uk The U.S. Environmental Protection Agency (EPA) has noted that farnesol (B120207) and its related compound, nerolidol (B1678203), decompose quickly into harmless substances. researchgate.net One of the initial steps in its breakdown can be oxidation, which transforms the primary alcohol group into an aldehyde, forming farnesal. nies.go.jp Studies have indicated that it undergoes rapid biodegradation in both soil and water. nih.gov

Photolysis and Atmospheric Degradation Mechanisms

The breakdown of a chemical by light is known as photolysis. In the atmosphere, vapor-phase 3,7,11-trimethyldodeca-6,10-dien-1-ol is susceptible to degradation by photochemically-produced hydroxyl radicals. epa.gov The estimated atmospheric half-life for this reaction is approximately 1.3 hours. epa.gov This suggests a relatively short persistence in the air.

However, specific data regarding the photolysis of 3,7,11-trimethyldodeca-6,10-dien-1-ol in aquatic environments and on soil surfaces is limited. An older toxicological profile from the EPA reported that no information was found on its photolysis. epa.gov

Environmental Partitioning and Transport

How a chemical moves between air, water, soil, and living organisms is a key aspect of its environmental risk profile.

Soil Adsorption and Mobility Characteristics

The mobility of a chemical in soil is largely influenced by its tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates that the chemical is likely to be bound to soil and less mobile, while a low value suggests it can move more freely through the soil and potentially reach groundwater. chemsafetypro.com

Despite the importance of this parameter, a specific experimental or estimated Koc value for 3,7,11-trimethyldodeca-6,10-dien-1-ol could not be found in the reviewed literature. This data gap makes it challenging to precisely predict its mobility and leaching potential in different soil types.

Bioconcentration Potential in Aquatic Ecosystems

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a key metric for assessing this potential. nih.gov

Similar to the soil adsorption coefficient, a specific BCF value for 3,7,11-trimethyldodeca-6,10-dien-1-ol in fish or other aquatic organisms was not available in the reviewed scientific literature. An early EPA toxicological profile also noted the absence of this information. epa.gov Without a BCF value, a quantitative assessment of its potential to accumulate in aquatic food webs remains undetermined.

Ecotoxicological Considerations in Non-Target Organisms

The potential for a chemical to cause harm to organisms that are not the intended target is a critical component of its environmental risk assessment. For 3,7,11-trimethyldodeca-6,10-dien-1-ol, which has applications as a pesticide ingredient, understanding its effects on other organisms is particularly important. researchgate.net

The EPA has stated that farnesol is considered safe for the environment when used according to label directions. researchgate.net Toxicity tests have indicated no harmful effects on mammals and birds. researchgate.net

In aquatic ecosystems, it is considered moderately toxic to fish and invertebrates. nih.gov However, specific LC50 (the concentration lethal to 50% of a test population) or EC50 (the concentration causing a specific effect in 50% of a test population) values for key indicator species like rainbow trout (Oncorhynchus mykiss), water fleas (Daphnia magna), or algae were not found in the reviewed literature for farnesol itself.

Regarding soil organisms, one study investigated the effects of farnesol on the soil bacterium Rhizobium sp. and found that at the tested concentrations, it did not negatively affect the bacteria. There is a lack of specific toxicity data for other important soil invertebrates, such as the earthworm Eisenia fetida. While general toxicity testing methods for earthworms are well-established, specific LC50 values for farnesol exposure were not identified in the available literature. nies.go.jpnih.govresearchgate.net

Effects on Aquatic Life (excluding direct toxicity studies)

The environmental disposition of 3,7,11-trimethyldodeca-6,10-dien-1-ol, commonly known as farnesol, in aquatic ecosystems is governed by its physicochemical properties, which influence its fate, transport, and potential for indirect effects on aquatic organisms. Farnesol is a hydrophobic, colorless liquid that is insoluble in water but miscible with oils. epa.govwikipedia.org Its high octanol-water partition coefficient (log Kow) suggests a tendency to partition from water into organic matter and biota.

Key physicochemical parameters indicate that farnesol is extremely volatile and is expected to undergo rapid biodegradation in both soil and water. epa.govepa.gov The estimated environmental concentration (EEC) of farnesol and the related compound nerolidol in aquatic ecosystems has been calculated based on seasonal application rates for agricultural products. For instance, following a seasonal application of Stirrup M®, the EEC was calculated to be 1.29 parts per billion (ppb), while for Biomite™, it was estimated at 3.16 ppb. epa.gov These concentrations are significantly below the lowest aquatic organism toxicity value of 1.8 parts per million (ppm), suggesting that adverse effects from typical usage patterns are highly unlikely. epa.gov

While direct toxicity is outside the scope of this section, the potential for bioaccumulation is a relevant consideration for the indirect effects on aquatic life. The Bioconcentration Factor (BCF) is a key indicator of this potential. Predictions for 3,7,11-trimethyldodeca-6,10-dien-1-ol suggest a moderate potential for bioaccumulation. epa.gov

Table 1: Predicted Physicochemical and Environmental Fate Properties

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| logKow (Octanol-Water Partition Coefficient) | 5.33 | High potential to adsorb to soil, sediment, and biota. | epa.gov |

| log(BCF) (Bioconcentration Factor) | 2.69 | Moderate potential for bioaccumulation in aquatic organisms. | epa.gov |

| log(VP) (Vapor Pressure) | -2.60 | Indicates high volatility. | epa.gov |

| Biodegradation | Predictions available | The compound is expected to biodegrade rapidly in the environment. | epa.govepa.gov |

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for farnesol indicates it is toxic to aquatic life with long-lasting effects (H411). thegoodscentscompany.com This highlights the importance of understanding its environmental behavior, even if direct acute toxicity from approved uses is not anticipated. epa.gov Precautionary statements associated with its use include avoiding release to the environment and collecting spillage. thegoodscentscompany.com

Impacts on Terrestrial Ecosystem Components

In terrestrial ecosystems, 3,7,11-trimethyldodeca-6,10-dien-1-ol is subject to rapid biodegradation in soil, which limits its persistence and potential for long-term impact. epa.gov The compound is naturally present in many essential oils from plants like citronella, rose, and lemon grass. wikipedia.orgnih.gov Its primary interactions with terrestrial ecosystem components often relate to its function as a signaling molecule rather than as a broad-spectrum toxicant.

A significant body of research has identified farnesol as a quorum-sensing molecule (QSM) in various fungi. nih.govresearchgate.net For example, the fungus Candida albicans uses farnesol to inhibit the morphological transition from a yeast form to a filamentous, hyphal form, a key process in biofilm formation. wikipedia.orgnih.gov Similarly, it has been identified as a QSM in the wood-staining dimorphic fungus Ophiostoma piceae, where it helps control the yeast-to-hyphae transition. researchgate.net This role as a chemical messenger can influence microbial community structures and interactions within the soil and on plant surfaces.

Farnesol also exhibits bioactivity against certain insects. Studies on the Egyptian cotton leafworm, Spodoptera littoralis, a significant agricultural pest, have shown that farnesol can act as an adulticide, disrupt morphogenesis, and reduce the reproductive potential by negatively impacting fecundity and fertility. researchgate.net Such findings suggest that its presence in the environment could have specific impacts on non-target insect populations. However, risk assessments based on approved use patterns have concluded that unreasonable adverse effects on the environment and non-target organisms are not expected. epa.gov

Environmental Monitoring and Risk Assessment Frameworks

The environmental risk assessment for fragrance ingredients like 3,7,11-trimethyldodeca-6,10-dien-1-ol often follows a tiered framework developed by organizations such as the Research Institute for Fragrance Materials (RIFM). epa.gov This approach is aligned with the U.S. Environmental Protection Agency (EPA) paradigm for risk assessment, which involves problem formulation, exposure and effects analysis, and risk characterization. epa.govepa.gov

The framework begins with conservative screening tiers before moving to more refined assessments if necessary. epa.govnih.gov

Tier 1: This initial screening step compares a calculated influent water concentration (IWC) or a down-the-drain water concentration (DDWC) with a Mode of Action (MoA)-based environmental effects threshold of concern (EETC). If the ratio of the environmental concentration to the effects threshold is greater than one, the substance proceeds to the next tier. epa.gov

Tier 2: This tier refines the exposure assessment by calculating a Predicted Environmental Concentration (PEC) using models like EPISuite, which estimates the percentage of the chemical removed in a typical wastewater treatment plant. This PEC is again compared to the EETC. epa.gov

Tier 3: If the risk ratio still indicates a potential concern, a more refined assessment is conducted. This involves using measured data, such as biodegradation rates, to refine the PEC. The effects side is also refined by calculating a Predicted No-Effect Concentration (PNEC) based on available ecotoxicity data or quantitative structure-activity relationship (QSAR) models. The final risk characterization compares the refined PEC to the PNEC. epa.govnih.gov

Table 2: RIFM Tiered Environmental Risk Assessment Framework

| Tier | Exposure Metric | Effects Threshold | Risk Ratio | Action if Ratio > 1.0 |

|---|---|---|---|---|

| Tier 1 | Down-the-Drain Water Conc. (DDWC) | Environmental Effects Threshold of Concern (EETC) | DDWC / EETC | Proceed to Tier 2 |

| Tier 2 | Predicted Environmental Conc. (PEC) | Environmental Effects Threshold of Concern (EETC) | PEC / EETC | Proceed to Tier 3 |

| Tier 3 | Refined PEC (using measured data) | Predicted No-Effect Conc. (PNEC) | Refined PEC / PNEC | Further Assessments Needed |

Environmental monitoring for farnesol presents challenges. Its volatility is a known issue, potentially leading to its physical loss from samples through evaporation during collection and processing. nih.gov Furthermore, studies have shown that farnesol can be significantly reduced in samples through absorption to common laboratory materials, such as sterilization filters. For instance, glass fiber filters caused the least reduction, while cellulose (B213188) acetate (B1210297) filters resulted in the largest loss of the analyte. nih.gov These factors must be carefully considered to develop accurate and reliable quantitative assays for monitoring its presence in environmental matrices.

Future Research Directions and Unexplored Avenues for 3,7,11 Trimethyldodeca 6,10 Dien 1 Ol Research

Development of Novel and Sustainable Synthetic Routes

The industrial-scale production of related sesquiterpenoids like farnesol (B120207) often relies on chemical syntheses that may not be environmentally benign, or on extraction from natural sources, which is frequently uneconomical. wikipedia.org Future research on 3,7,11-trimethyldodeca-6,10-dien-1-ol should prioritize the development of novel and sustainable synthetic strategies.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into greener synthetic methods is paramount. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, modifying the existing synthesis of farnesol from linalool (B1675412) could be a starting point, aiming to improve atom economy and reduce hazardous byproducts. wikipedia.org

Biocatalysis and Enzymatic Synthesis: A significant unexplored avenue is the use of isolated enzymes or whole-cell biocatalysts for the specific synthesis of 3,7,11-trimethyldodeca-6,10-dien-1-ol. Research could focus on identifying or engineering specific reductases that can selectively target and reduce the C2-C3 double bond of farnesol to yield the desired product with high stereospecificity.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. Future studies could design and optimize a flow-based synthesis process, potentially integrating catalytic steps to create a streamlined and sustainable production line.

Selective Hydrogenation: Developing catalytic systems for the highly selective partial hydrogenation of farnesol is a critical research challenge. This would involve screening different catalysts (e.g., noble metal, transition metal) and reaction conditions to achieve high yields of 3,7,11-trimethyldodeca-6,10-dien-1-ol while preventing over-reduction to the fully saturated alcohol.

Discovery of Undiscovered Biological Roles and Ecological Interactions

Farnesol is a molecule with diverse and potent biological activities, acting as a quorum-sensing molecule in fungi, a precursor to insect juvenile hormones, and exhibiting anti-biofilm and anti-cancer properties. nih.govresearchgate.netbenthamdirect.comfrontiersin.org A crucial area of future research is to determine whether 3,7,11-trimethyldodeca-6,10-dien-1-ol shares these activities or possesses unique biological functions.

Unexplored research avenues include:

Quorum Sensing Modulation: Farnesol is known to inhibit filamentation in the pathogenic yeast Candida albicans. wikipedia.org Comparative studies are needed to investigate if 3,7,11-trimethyldodeca-6,10-dien-1-ol has a similar or perhaps more potent inhibitory effect on this morphological transition, which is critical for biofilm formation and virulence.

Endocrinological Effects in Insects: Given that farnesol is a precursor to juvenile hormones (JHs) that regulate insect development, the biological activity of its dihydro-derivative is of great interest. researchgate.netfrontiersin.org Research should explore whether this compound can be metabolized into active hormones or if it acts as an antagonist to JH receptors, potentially making it a candidate for novel insect growth regulators.

Pharmacological Screening: The anti-inflammatory, anti-cancer, and anti-allergic properties reported for farnesol and its derivatives warrant a full screening program for 3,7,11-trimethyldodeca-6,10-dien-1-ol. nih.govbenthamdirect.com Future studies could use high-throughput screening assays to test its efficacy against various cancer cell lines and to explore its mechanism of action, such as the induction of apoptosis or endoplasmic reticulum stress. nih.gov

Human Metabolism and Function: The compound has been detected in human blood plasma, though its origin and function remain unknown. ebi.ac.uk Future metabolomic studies could investigate its biosynthetic pathway in humans or its origin from dietary sources, and explore its potential role as a signaling molecule or metabolic intermediate in human physiology.

Advancements in Analytical Techniques for Trace-Level Detection

Detecting and quantifying 3,7,11-trimethyldodeca-6,10-dien-1-ol in complex biological and environmental matrices requires highly sensitive and selective analytical methods. While techniques for general sesquiterpene analysis exist, future research should focus on developing methods optimized for this specific compound, especially at trace levels. nih.gov

Future developments could include:

Hyphenated Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a standard tool for volatile sesquiterpenes. nih.govresearchgate.net Future advancements could involve the application of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) to achieve superior resolution and separation from isomeric compounds in complex mixtures. For non-volatile analysis, ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) offers a promising avenue for detection in complex extracts. researchgate.net

Novel Extraction and Sample Preparation: The efficiency of extraction from a sample matrix is critical. Techniques like Solvent Assisted Flavour Evaporation (SAFE) could be explored for efficient isolation from plant or food matrices. nih.gov Additionally, the development of specific solid-phase microextraction (SPME) fibers coated with selective sorbents could enable rapid and targeted pre-concentration of the analyte prior to GC-MS analysis.

Biosensor Development: A frontier research area is the creation of biosensors for real-time detection. This could involve immobilizing specific enzymes or receptor proteins that bind to 3,7,11-trimethyldodeca-6,10-dien-1-ol onto an electrochemical or optical transducer, allowing for rapid and portable analysis without extensive sample preparation.

Table 1: Current and Future Analytical Techniques for 3,7,11-Trimethyldodeca-6,10-dien-1-ol

| Technique | Current Application Status | Future Research Focus |

| GC-MS | Widespread use for sesquiterpene analysis. nih.govresearchgate.net | Development of specific columns for isomeric separation; coupling with advanced MS for higher sensitivity. |

| HPLC | Method of choice for less volatile sesquiterpenoids. nih.govresearchgate.net | Optimization of methods for baseline separation of isomers; coupling with advanced detectors like MS/MS or NMR. |

| UPLC-HRMS | Used for screening complex matrices like plant extracts. researchgate.net | Method validation for quantitative analysis of the target compound in biological fluids. |

| GCxGC-TOFMS | Research-level application for complex volatile mixtures. | Application to environmental or biological samples for comprehensive profiling and trace detection. |

| SPME | General use for volatile compound extraction. | Design of selective fiber coatings for targeted extraction of 3,7,11-trimethyldodeca-6,10-dien-1-ol. |

| Biosensors | Not yet developed for this compound. | Identification of specific binding proteins (receptors, enzymes) and their integration into a sensor platform. |

Application of Computational Chemistry and Molecular Modeling for Predictive Studies

Computational methods offer a powerful, predictive lens through which to study 3,7,11-trimethyldodeca-6,10-dien-1-ol, saving significant time and resources in the lab. This avenue is largely unexplored for this specific molecule.

Future predictive studies should focus on:

Molecular Docking: Farnesol is known to interact with specific protein targets, such as the α1 subunit of voltage-gated Ca2+ channels. frontiersin.org Molecular docking simulations can be used to predict the binding affinity and orientation of 3,7,11-trimethyldodeca-6,10-dien-1-ol within the binding sites of these and other relevant proteins (e.g., fungal enzymes, insect hormone receptors). This can help prioritize targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of related sesquiterpenoids and their known biological activities, QSAR studies could predict the potential efficacy of 3,7,11-trimethyldodeca-6,10-dien-1-ol as, for example, an antifungal or insecticidal agent.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule. Future research could simulate its interaction with biological membranes to understand its permeability and potential membrane-disrupting effects, or to study the conformational changes in a target protein upon binding.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for understanding its reactivity and for parameterizing more complex simulations like MD and docking.

Biotechnological Production and Metabolic Engineering Approaches

Synthetic biology and metabolic engineering present a highly promising route for the sustainable and scalable production of 3,7,11-trimethyldodeca-6,10-dien-1-ol. escholarship.orgtandfonline.com The biosynthesis of sesquiterpenes in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae is a well-established field, providing a strong foundation for future work. nih.govnih.gov

Key research directions include:

Enzyme Discovery and Engineering: The central challenge is to find or create an enzyme that can perform the specific reduction of a farnesol precursor. This involves bioprospecting for novel enzymes in various organisms or using protein engineering techniques to alter the specificity of known reductases.

Pathway Optimization: The production of the precursor, farnesyl diphosphate (B83284) (FPP), is a critical bottleneck. frontiersin.org Future work will involve upregulating the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in microbial hosts, downregulating competing pathways (e.g., sterol synthesis), and potentially fusing key enzymes to channel metabolic flux towards the desired product. tandfonline.comnih.gov

Host Strain Development: Research into engineering robust microbial chassis that can tolerate higher concentrations of the product and its precursors is essential for achieving industrial-scale titers. This may involve improving solvent tolerance and optimizing fermentation conditions.

Co-factor Engineering: Many reductase enzymes depend on co-factors like NADPH. Engineering the host's metabolism to increase the intracellular supply of such co-factors can significantly boost the efficiency of the final biosynthetic step.

Table 2: Potential Metabolic Engineering Strategies for 3,7,11-Trimethyldodeca-6,10-dien-1-ol Production

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Overexpress key enzymes of the MVA pathway (e.g., tHMG1) in S. cerevisiae. nih.gov | Increase the intracellular pool of FPP, the direct precursor for sesquiterpenoid synthesis. |

| Competing Pathway Downregulation | Downregulate or knockout the ERG9 gene (squalene synthase) in S. cerevisiae. nih.gov | Prevent the diversion of FPP into the competing ergosterol (B1671047) biosynthesis pathway. |

| Enzyme Engineering | Introduce a specific reductase enzyme. | To convert an FPP-derived intermediate (like farnesol) into the target compound, 3,7,11-trimethyldodeca-6,10-dien-1-ol. |

| Co-factor Regeneration | Overexpress enzymes in the pentose (B10789219) phosphate pathway. | Increase the availability of NADPH, which is often required by reductase enzymes for catalytic activity. |

| Process Optimization | Develop fed-batch fermentation with in-situ product removal. | To overcome product toxicity and increase final titers and productivity. |

Exploration of its Role in Chemical Ecology and Evolutionary Biology

The field of chemical ecology investigates the role of chemicals in mediating interactions between organisms. Many insect pheromones are thought to have evolved from metabolic byproducts or compounds with other primary functions. nih.govresearchgate.net Given farnesol's role as a hormone precursor and a semiochemical, its dihydro-derivative is a prime candidate for investigation in this context. researchgate.netfrontiersin.org

Future research should aim to:

Identify Natural Occurrences: Conduct comprehensive chemical analyses of secretions from a wide range of organisms, particularly insects, to determine if 3,7,11-trimethyldodeca-6,10-dien-1-ol is naturally produced and released.

Behavioral Bioassays: If the compound is identified in an organism, rigorous behavioral assays are needed to determine its function. Does it act as a sex pheromone, an aggregation pheromone, an alarm signal, or a defensive compound? nih.gov

Evolutionary Studies: If a signaling function is established, comparative studies across related species can illuminate the evolutionary trajectory of this chemical signal. researchgate.net For example, investigating whether the use of farnesol versus its dihydro-derivative as a pheromone correlates with specific ecological niches or phylogenetic lineages could provide insights into how chemical communication systems evolve.

Sensory System Analysis: Explore the olfactory systems of relevant insect species using techniques like electroantennography (EAG) to see if their antennae respond to 3,7,11-trimethyldodeca-6,10-dien-1-ol. This can help identify species that are tuned to detect the compound, even if its ecological role is not yet known.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, and how can it be isolated for laboratory use?

- Methodological Answer : This compound occurs naturally in Leptiospermum myriifolium and other botanical sources. Isolation typically involves steam distillation or solvent extraction (e.g., hexane or dichloromethane) followed by purification via column chromatography. Gas chromatography/mass spectrometry (GC/MS) is used for final identification, with retention time (RT: 36.31) and Kovats Index (KI: 1689) serving as critical validation parameters .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- GC/MS : Provides initial identification using RT and KI values (e.g., RT: 36.31, KI: 1689) .

- NMR Spectroscopy : Resolves stereochemistry (e.g., ¹H and ¹³C NMR to confirm double-bond configurations and methyl group placements) .

- Infrared (IR) Spectroscopy : Validates hydroxyl and olefinic functional groups.

Q. How can researchers ensure purity during synthesis or extraction?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection or GC/MS. Quantify impurities using internal standards and validate via nuclear Overhauser effect (NOE) experiments in NMR to confirm stereochemical homogeneity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodological Answer : The compound is hydrophobic (logP ~5.2) and light-sensitive. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Solubility in ethanol or DMSO makes it suitable for bioactivity assays. Monitor degradation via HPLC-MS under accelerated stability testing (40°C/75% RH for 6 months) .

Q. How is 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- distinguished from structurally similar terpenoids (e.g., nerolidol)?

- Methodological Answer : Use mass spectrometry to differentiate molecular ions (m/z 222 for [M]⁺) and tandem MS (MS/MS) for fragmentation patterns. Compare NMR chemical shifts: nerolidol lacks the 3,7,11-trimethyl substitution pattern .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported bioactivity data (e.g., antimicrobial vs. pro-inflammatory effects)?

- Methodological Answer : Standardize bioassays using validated cell lines (e.g., HaCaT keratinocytes for skin-related studies) and control for stereoisomeric purity. Cross-validate findings with in silico docking studies (e.g., molecular dynamics simulations targeting Farnesoid X receptors) .

Q. How can stereoisomeric purity (e.g., 3S,6E vs. 3R,6Z configurations) be rigorously determined?

- Methodological Answer : Chiral HPLC coupled with circular dichroism (CD) spectroscopy confirms enantiomeric excess. Compare retention times with synthetic standards. For double-bond geometry, use NOESY NMR to detect spatial proximity of protons across double bonds .

Q. What experimental designs are optimal for studying its role in fragrance or cosmetic formulations?

- Methodological Answer : Conduct odor threshold analysis via gas chromatography-olfactometry (GC-O). Assess stability in emulsions using accelerated aging tests (e.g., 45°C for 8 weeks) and quantify degradation products (e.g., aldehydes) via LC-MS. Reference regulatory guidelines (e.g., EU Cosmetic Regulation) for safety profiling .

Q. How does 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- interact with lipid bilayers in membrane permeability studies?

- Methodological Answer : Use fluorescence anisotropy with DPH probes to measure membrane fluidity. Perform molecular dynamics simulations (e.g., GROMACS) to model insertion dynamics. Validate with Langmuir-Blodgett trough experiments to assess monolayer penetration .

Q. What strategies address conflicting data on its environmental persistence or toxicity?

- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. For ecotoxicity, use Daphnia magna acute toxicity assays (48-h LC₅₀) and cross-reference with QSAR models. Discrepancies may arise from isomer-specific effects; thus, report stereochemical details in datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings